molecular formula C15H17ClFN5O B5524776 1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5524776
M. Wt: 337.78 g/mol
InChI Key: HHCQNRBBIFLCMS-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential implications in various scientific domains. It belongs to the class of compounds known as 1,2,3-triazoles, which are of significant interest due to their structural uniqueness and potential biological activities.

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives typically involves condensation reactions, often starting with substances like difluorobenzonitrile and involving steps like amination, cyclization, and amidation (Lu et al., 2021). These processes are critical for forming the complex triazole ring structure that characterizes these compounds.

Molecular Structure Analysis

Compounds in this category exhibit complex molecular structures. For example, a related compound, 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, demonstrated significant structural intricacies including specific bond angles and molecular conformations, as revealed through X-ray crystallography and density functional theory (DFT) calculations (Lu et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1,2,3-triazole derivatives can include various transformations such as cycloadditions and rearrangements. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a reaction that has been used for preparing triazole-based compounds (Ferrini et al., 2015).

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

This research involves the synthesis and characterization of two biologically active 1,2,4-triazole derivatives, exploring their crystal structures and the nature of various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. The study provides insights into the energetics of these interactions, supported by ab initio quantum mechanical calculations, offering a foundation for understanding the structural basis of the compound's activity (Shukla et al., 2014).

Synthesis and Structural Characterisation

The work by Kelly et al. focuses on the synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, exploring their cytotoxic effects on breast cancer cell lines. This study demonstrates the potential of incorporating the 1,2,3-triazole moiety into compounds for developing novel anticancer agents (Kelly et al., 2007).

Antitumour Activity

Hao et al. reported on the synthesis of a compound with a core structure similar to the specified chemical, showing significant antitumour activity against various cancer cell lines. This demonstrates the utility of 1,2,3-triazole derivatives in the development of new cancer therapies (Hao et al., 2017).

Antimicrobial Agents

Research by Jadhav et al. presents the synthesis of novel compounds derived from 1,2,3-triazole, which showed moderate to good antimicrobial activities against various bacterial and fungal strains. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Jadhav et al., 2017).

Evaluation as CB1/CB2 Receptor Agonists

A study by Doi et al. evaluated carboxamide-type synthetic cannabinoids, including structural analogs of the specified compound, for their activities as CB1 and CB2 receptor agonists. The research sheds light on the pharmacological properties of these compounds, indicating potential applications in neuroscience and pharmacology (Doi et al., 2017).

properties

IUPAC Name

1-(2-aminoethyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c16-12-2-1-3-13(17)11(12)8-22(10-4-5-10)15(23)14-9-21(7-6-18)20-19-14/h1-3,9-10H,4-8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCQNRBBIFLCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CN(N=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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